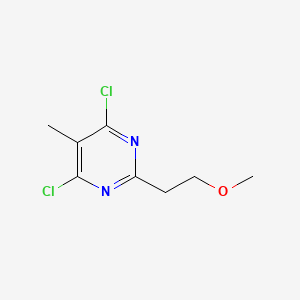
4,6-Dichloro-2-(2-methoxyethyl)-5-methylpyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,6-Dichloro-2-(2-methoxyethyl)-5-methylpyrimidine is a heterocyclic organic compound that belongs to the pyrimidine family. Pyrimidines are aromatic compounds that play a crucial role in various biological processes, including the synthesis of nucleotides. This particular compound is characterized by the presence of two chlorine atoms at positions 4 and 6, a methoxyethyl group at position 2, and a methyl group at position 5 on the pyrimidine ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dichloro-2-(2-methoxyethyl)-5-methylpyrimidine typically involves the chlorination of a pyrimidine precursor. One common method includes the reaction of 2-(2-methoxyethyl)-5-methylpyrimidine with chlorine gas or a chlorinating agent such as thionyl chloride under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at low temperatures to prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are essential for large-scale synthesis.
化学反応の分析
Types of Reactions
4,6-Dichloro-2-(2-methoxyethyl)-5-methylpyrimidine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms at positions 4 and 6 can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions with aryl or alkyl halides to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide, ammonia, or primary amines in solvents such as ethanol or methanol.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products like 4-amino-6-chloro-2-(2-methoxyethyl)-5-methylpyrimidine can be formed.
Oxidation Products: Oxidized derivatives with additional functional groups.
Reduction Products: Reduced forms with fewer chlorine atoms or altered functional groups.
科学的研究の応用
4,6-Dichloro-2-(2-methoxyethyl)-5-methylpyrimidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules like DNA and proteins.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals.
作用機序
The mechanism of action of 4,6-Dichloro-2-(2-methoxyethyl)-5-methylpyrimidine depends on its specific application. In biological systems, it may interact with nucleic acids or proteins, potentially inhibiting or modifying their function. The presence of chlorine atoms and the methoxyethyl group can influence its binding affinity and specificity towards molecular targets.
類似化合物との比較
Similar Compounds
- 4,6-Dichloro-2-methylpyrimidine
- 2-(2-Methoxyethyl)-5-methylpyrimidine
- 4-Chloro-6-methyl-2-(2-methoxyethyl)pyrimidine
Uniqueness
4,6-Dichloro-2-(2-methoxyethyl)-5-methylpyrimidine is unique due to the specific arrangement of its substituents, which can confer distinct chemical and biological properties. The combination of chlorine atoms and the methoxyethyl group can enhance its reactivity and potential interactions with other molecules, making it a valuable compound in various research and industrial applications.
特性
分子式 |
C8H10Cl2N2O |
|---|---|
分子量 |
221.08 g/mol |
IUPAC名 |
4,6-dichloro-2-(2-methoxyethyl)-5-methylpyrimidine |
InChI |
InChI=1S/C8H10Cl2N2O/c1-5-7(9)11-6(3-4-13-2)12-8(5)10/h3-4H2,1-2H3 |
InChIキー |
ZVFXYPWAKYMDQC-UHFFFAOYSA-N |
正規SMILES |
CC1=C(N=C(N=C1Cl)CCOC)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(Piperidin-4-yl)-1H,2H,3H-imidazo[4,5-c]pyridin-2-one hydrochloride](/img/structure/B13249282.png)
![{1-[amino(1-methyl-1H-pyrazol-4-yl)methyl]cyclobutyl}methanol hydrochloride](/img/structure/B13249284.png)
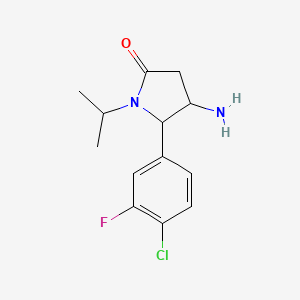
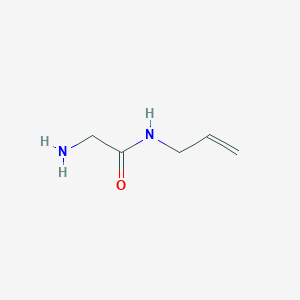
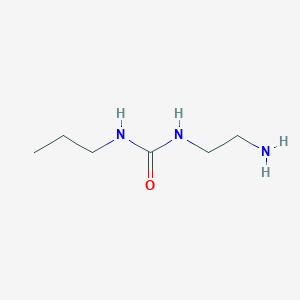
![2-[2-Oxo-2-(pyrrolidin-1-yl)ethyl]-2H,3H,5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-one](/img/structure/B13249307.png)
amine](/img/structure/B13249317.png)
![(2-Methylbutyl)[1-(pyridin-3-yl)ethyl]amine](/img/structure/B13249318.png)
![4-[2-(Benzylsulfanyl)ethyl]piperidine hydrochloride](/img/structure/B13249322.png)
![(Z)-tert-Butyl({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methylidene)amine](/img/structure/B13249326.png)
![3-Chloro-2-{[(2-methylpropyl)amino]methyl}phenol](/img/structure/B13249342.png)
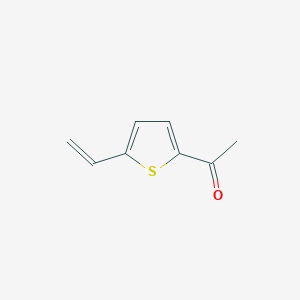
![2-{5H,6H,7H,8H-imidazo[1,2-a]pyrazin-7-yl}acetic acid](/img/structure/B13249355.png)
